molecular formula C17H18BrN3O2 B6351889 [2-(1H-indol-3-yl)ethyl](2-nitrobenzyl)amine hydrobromide CAS No. 1215320-86-7

[2-(1H-indol-3-yl)ethyl](2-nitrobenzyl)amine hydrobromide

Cat. No.: B6351889
CAS No.: 1215320-86-7
M. Wt: 376.2 g/mol
InChI Key: MACOHJITNGIEIW-UHFFFAOYSA-N
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Description

2-(1H-Indol-3-yl)ethylamine hydrobromide is a hydrobromide salt of a substituted tryptamine derivative. Its molecular formula is C₁₇H₁₇N₃O₂·HBr, with a molecular weight of 376 g/mol . The compound features a 2-nitrobenzyl group attached to the ethylamine side chain of indole.

Properties

IUPAC Name

2-(1H-indol-3-yl)-N-[(2-nitrophenyl)methyl]ethanamine;hydrobromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O2.BrH/c21-20(22)17-8-4-1-5-14(17)11-18-10-9-13-12-19-16-7-3-2-6-15(13)16;/h1-8,12,18-19H,9-11H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MACOHJITNGIEIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CNCCC2=CNC3=CC=CC=C32)[N+](=O)[O-].Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-indol-3-yl)ethylamine hydrobromide typically involves the reaction of 2-nitrobenzylamine with 2-(1H-indol-3-yl)ethylamine in the presence of a hydrobromic acid catalyst. The reaction is carried out under controlled conditions, often involving refluxing the reactants in an appropriate solvent such as ethanol or methanol. The product is then isolated and purified through recrystallization or chromatography techniques.

Industrial Production Methods

In an industrial setting, the production of 2-(1H-indol-3-yl)ethylamine hydrobromide may involve large-scale batch or continuous flow processes. The reactants are combined in a reactor, and the reaction is monitored to ensure optimal yield and purity. The product is then subjected to downstream processing, including filtration, drying, and packaging, to obtain the final compound in a form suitable for commercial use.

Chemical Reactions Analysis

Types of Reactions

2-(1H-indol-3-yl)ethylamine hydrobromide undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Reduction: The compound can be oxidized to form corresponding oxides using oxidizing agents like potassium permanganate.

    Substitution: The indole moiety can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium catalyst.

    Reduction: Potassium permanganate, acidic or basic medium.

    Substitution: Nitrating agents (e.g., nitric acid), halogenating agents (e.g., bromine).

Major Products Formed

    Reduction: Formation of 2-(1H-indol-3-yl)ethylamine hydrobromide.

    Oxidation: Formation of corresponding oxides.

    Substitution: Formation of nitrated or halogenated derivatives of the compound.

Scientific Research Applications

2-(1H-indol-3-yl)ethylamine hydrobromide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential role in modulating biological pathways and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(1H-indol-3-yl)ethylamine hydrobromide involves its interaction with specific molecular targets and pathways. The indole moiety is known to interact with various enzymes and receptors, potentially modulating their activity. The nitrobenzylamine group may also contribute to the compound’s biological effects by undergoing metabolic transformations that produce active intermediates.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Benzyl Group

2.1.1 Nitrobenzyl Derivatives
  • 2-(1H-Indol-3-yl)ethylamine hydrobromide (CAS: 355816-40-9): Structural isomer with the nitro group at the meta position. Discontinued commercially, suggesting synthesis or stability challenges .
  • 2-(1H-Indol-3-yl)ethylamine derivatives: No direct data, but para-substituted nitro groups generally improve crystallinity and thermal stability due to symmetric packing .
2.1.2 Halogen-Substituted Benzyl Derivatives
  • N-(4-Chlorobenzyl)-[2-(1H-indol-3-yl)ethyl]amine hydrochloride (Compound 16):

    • Melting point: 229–230°C .
    • Chlorine’s hydrophobic nature enhances 5-HT₂ receptor binding affinity compared to unsubstituted analogs .
  • N-(4-Bromobenzyl)-[2-(1H-indol-3-yl)ethyl]amine hydrochloride (Compound 17): Melting point: 238–240°C .
2.1.3 Methoxy-Substituted Benzyl Derivatives
  • 2-(1H-Indol-3-yl)ethylamine hydrobromide (CAS: 418781-81-4):
    • Methoxy groups are electron-donating, increasing lipophilicity and altering metabolic stability .
    • Discontinued, possibly due to lower bioavailability compared to nitro analogs .

Counterion Variations

  • Hydrochloride vs. Hydrobromide Salts :
    • Hydrobromide salts (e.g., target compound) often exhibit higher solubility in polar solvents compared to hydrochlorides due to bromide’s larger ionic radius .
    • Example: N-(4-Methoxybenzyl)-[2-(1H-indol-3-yl)ethyl]amine hydrochloride (Compound 13) has a melting point of 199–200°C , whereas hydrobromide analogs may show higher melting points due to stronger ionic interactions.

Functional Group Modifications

  • N-[2-(1H-Indol-3-yl)ethyl]-2-(2-fluoro-[1,1’-biphenyl]-4-yl)propanamide :

    • Amide derivative synthesized via coupling with flurbiprofen. The amide bond enhances metabolic stability but reduces blood-brain barrier permeability compared to amine derivatives .
  • PDAT (N-[2-(1H-Indol-3-yl)ethyl]-N′,N′-dimethylpropane-1,3-diamine) :

    • Addition of a dimethylpropane chain increases steric bulk, reducing indolethylamine-N-methyltransferase (INMT) inhibition potency compared to simpler amines .

Key Data Tables

Table 1: Physical and Structural Properties

Compound Name Substituent Position Molecular Weight Salt Form Melting Point (°C)
2-(1H-Indol-3-yl)ethylamine HBr Ortho-nitro 376 Hydrobromide Not reported
N-(4-Chlorobenzyl)-[2-(1H-indol-3-yl)ethyl]amine HCl Para-chloro 337.3 Hydrochloride 229–230
2-(1H-Indol-3-yl)ethylamine HBr Meta-nitro 376 Hydrobromide Not reported

Research Implications

  • Ortho-nitrobenzyl derivatives may exhibit unique pharmacokinetic profiles due to the nitro group’s electronic effects, but stability issues (e.g., nitro reduction) could limit therapeutic use .
  • Halogenated analogs (Cl, Br) show promise in CNS drug design due to enhanced receptor affinity and crystallinity .
  • Counterion selection (Br⁻ vs. Cl⁻) significantly impacts solubility and formulation strategies .

Biological Activity

2-(1H-indol-3-yl)ethylamine hydrobromide is a synthetic compound with the molecular formula C17H17N3O2·HBr. This compound features an indole moiety linked to a nitrobenzylamine group, which is significant for its potential biological activities. Research into this compound has highlighted its diverse pharmacological properties, particularly in the fields of oncology and antimicrobial activity.

Chemical Structure and Properties

The structural formula of 2-(1H-indol-3-yl)ethylamine hydrobromide can be represented as follows:

  • IUPAC Name : N-[2-(1H-indol-3-yl)ethyl]-N-(2-nitrobenzyl)amine hydrobromide
  • CAS Number : 1215320-86-7
  • Molecular Weight : 368.25 g/mol
  • Physical Form : Solid
  • Purity : ≥95%

Anticancer Properties

Recent studies have demonstrated that compounds related to indole derivatives exhibit significant anticancer activity. For instance, compounds with similar structures have shown preferential suppression of the growth of various cancer cell lines, including A549 (lung cancer) and Caco-2 (colon cancer) cells. The mechanism of action often involves the induction of apoptosis and cell cycle arrest.

Case Study: In a study evaluating the cytotoxic effects of indole derivatives, it was found that certain analogs significantly reduced the viability of A549 cells by approximately 35% at concentrations as low as 10 µM, indicating a potential therapeutic effect against lung cancer .

Antimicrobial Activity

The antimicrobial properties of 2-(1H-indol-3-yl)ethylamine hydrobromide have also been investigated. Indole derivatives are known for their activity against various bacterial strains, including multidrug-resistant strains.

Research Findings: A compound structurally similar to 2-(1H-indol-3-yl)ethylamine hydrobromide demonstrated an MIC (Minimum Inhibitory Concentration) of 3.90 µg/mL against Staphylococcus aureus, including MRSA strains, highlighting its potential as an effective antimicrobial agent .

The biological activity of this compound can be attributed to its ability to interact with specific biological targets:

  • Inhibition of Protein Synthesis : Indole derivatives may inhibit bacterial protein synthesis by binding to ribosomal RNA.
  • Apoptosis Induction : In cancer cells, these compounds can activate intrinsic apoptotic pathways, leading to cell death.
  • Antioxidant Activity : Some studies suggest that indole derivatives exhibit antioxidant properties, which can contribute to their protective effects against cellular damage.

Data Table: Biological Activity Overview

Activity TypeTarget Organism/Cell LineEffectReference
AnticancerA549 (lung cancer cells)Viability reduction (35%)
AntimicrobialStaphylococcus aureusMIC = 3.90 µg/mL
AntimicrobialEscherichia coliActive against strains

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